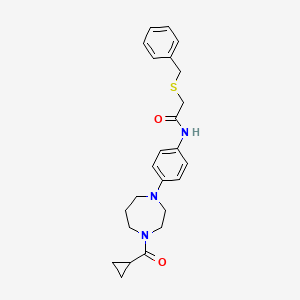

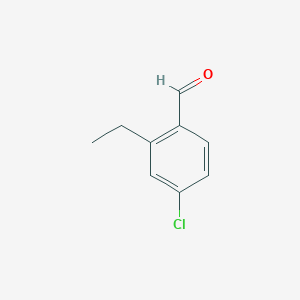

![molecular formula C10H11N3O2S2 B3004020 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 733030-98-3](/img/structure/B3004020.png)

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, “4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin” (ETMM), has been synthesized and characterized both experimentally and theoretically . The synthesized compound was characterized experimentally by Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopic techniques .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques and theoretical calculations. For instance, the ETMM compound was characterized both experimentally and theoretically using quantum chemical calculations and different spectral techniques . Density Functional Theory (DFT) calculations of molecular electrostatic potentials and frontier molecular orbitals of ETMM were implemented at the B3LYP/6-311G (d, p) level of theory .Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene derivatives are among the most important aromatic heterocyclic derivatives . This compound can be used in the synthesis of thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

Pharmacological Activities

Many molecules incorporating the thiophene nucleus have shown important pharmacological activities . Therefore, this compound could potentially be used in the development of new drugs with a wide range of therapeutic properties.

Material Science Applications

Thiophene derivatives find large application in material science . This compound, being a thiophene derivative, could potentially be used in the development of new materials.

Coordination Chemistry

Thiophene derivatives are also used in coordination chemistry . This compound could potentially be used in the synthesis of coordination compounds.

Organic Synthesis

Thiophene derivatives are used as intermediates in organic synthesis . This compound could potentially be used as an intermediate in the synthesis of other organic compounds.

Anti-Cancer Properties

Some derivatives of this compound have shown inhibitory effects against certain organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus . This suggests that this compound could potentially be used in the development of new anti-cancer drugs.

Anti-Inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This compound could potentially be used in the development of new anti-inflammatory drugs.

Anti-Microbial Properties

Thiophene derivatives have been reported to possess anti-microbial properties . This compound could potentially be used in the development of new anti-microbial drugs.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and thiophenes, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes, receptors, and ion channels, leading to diverse pharmacological effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Based on its structural similarity to thiazoles and thiophenes, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.

Biochemical Pathways

For instance, thiazoles and thiophenes have been shown to affect pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis . The modulation of these pathways can lead to downstream effects such as reduced inflammation, increased antioxidant activity, inhibition of cell proliferation, and induction of apoptosis.

Pharmacokinetics

Based on its structural similarity to thiazoles and thiophenes, it can be inferred that it might have good absorption and distribution profiles due to its lipophilic nature . The metabolism and excretion of this compound would depend on various factors such as the presence of metabolic enzymes and transporters in the body.

Result of Action

Based on its structural similarity to thiazoles and thiophenes, it can be inferred that it might exert various biological effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

properties

IUPAC Name |

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-2-13-9(7-4-3-5-16-7)11-12-10(13)17-6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOECDIDOUCEWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

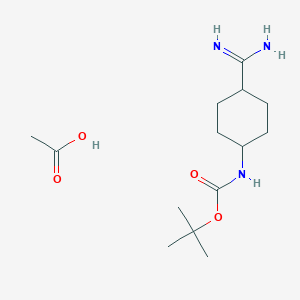

![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

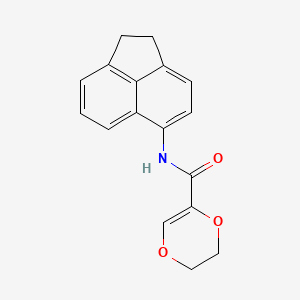

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

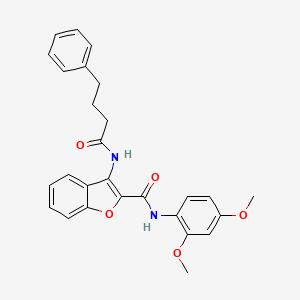

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)